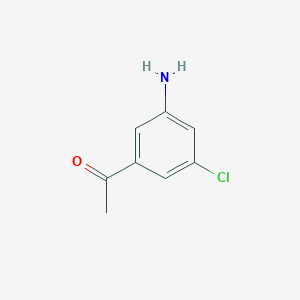

1-(3-Amino-5-chlorophenyl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

1-(3-amino-5-chlorophenyl)ethanone |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,10H2,1H3 |

InChI Key |

COKXPOXWOQXYKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Cl)N |

Origin of Product |

United States |

Reactivity Profiles and Derivatization Chemistry of 1 3 Amino 5 Chlorophenyl Ethan 1 One

Reactions Involving the Aromatic Amino Group

The primary aromatic amino group in 1-(3-Amino-5-chlorophenyl)ethan-1-one is a nucleophilic center that readily participates in a variety of chemical reactions. Its reactivity enables the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing pathways to diverse molecular architectures.

Formation of Schiff Bases and Imines with Aldehydes and Ketones

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the imine. The reaction is reversible and the rate is highly dependent on the pH of the reaction medium. Optimal conditions are generally found in a mildly acidic environment (pH 4-5), which is sufficient to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic as to protonate the amine nucleophile, which would render it unreactive.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff base derivatives.

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|---|---|---|

| This compound | Benzaldehyde | N-(3-acetyl-5-chlorobenzylidene)aniline | Mild acid catalyst (e.g., acetic acid), solvent (e.g., ethanol), reflux |

| This compound | Salicylaldehyde | 2-(((3-acetyl-5-chlorophenyl)imino)methyl)phenol | Mild acid catalyst, ethanol, reflux |

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atom of the amino group can be targeted by various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The degree of alkylation can sometimes be controlled by stoichiometry, but mixtures of mono- and di-alkylated products are common.

N-Acylation is the reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is generally rapid and high-yielding. It is often performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to scavenge the acid generated during the reaction. The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the electron-withdrawing nature of the adjacent carbonyl group.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Electrophile | Product | General Conditions |

|---|---|---|---|

| N-Alkylation | Methyl iodide | 1-(3-(Methylamino)-5-chlorophenyl)ethan-1-one | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) |

| N-Acylation | Acetyl chloride | N-(3-acetyl-5-chlorophenyl)acetamide | Base (e.g., pyridine), aprotic solvent (e.g., DCM) |

Intramolecular and Intermolecular C-H Amination Reactions

Modern synthetic methodologies allow for the direct formation of C-N bonds through the amination of C-H bonds, a process that offers a more atom-economical route to complex amines. These reactions can be performed in both an intramolecular and intermolecular fashion.

Intermolecular C-H amination involves the reaction of an amine derivative with a separate molecule containing a target C-H bond. Transition metal catalysts, particularly those based on rhodium and iron, are often employed to facilitate this transformation. rsc.orgnih.gov The amine is typically converted into a nitrene precursor, which is then transferred to a C-H bond by the catalyst. For a substrate like this compound, after suitable N-functionalization, it could serve as the aminating agent for various hydrocarbon substrates. The selectivity of these reactions (i.e., which C-H bond is functionalized) is governed by a combination of electronic and steric factors. lookchem.com

Intramolecular C-H amination can lead to the formation of nitrogen-containing heterocyclic structures. If the molecule is first derivatized with a chain containing an activatable C-H bond, cyclization can occur via a catalyst-mediated nitrene insertion. This strategy provides a powerful tool for the synthesis of fused ring systems.

Reactions Involving the Acetyl Ketone Moiety

The acetyl group (-COCH3) features a reactive carbonyl carbon that is susceptible to nucleophilic attack and α-protons that are acidic enough to be removed by a base, enabling enolate formation.

Carbonyl Reduction and Hydrodeoxygenation

The carbonyl group of the acetyl moiety can be completely removed to yield an ethyl group through a process known as hydrodeoxygenation. This transformation is valuable for synthesizing substituted ethyl anilines from readily available acetophenones. d-nb.info

A highly effective method for this transformation utilizes a bimetallic iron-ruthenium nanoparticle catalyst immobilized on a supported ionic liquid phase (Fe25Ru75@SILP). d-nb.inforsc.org This system selectively reduces the ketone to the corresponding alkane under hydrogen pressure, without affecting the aromatic ring or other functional groups like the amino and chloro substituents. researchgate.netrsc.org The reaction proceeds via hydrogenation of the ketone to a secondary alcohol, followed by hydrogenolysis of the C-O bond.

Table 3: Selective Hydrodeoxygenation of Substituted Acetophenones

| Substrate | Catalyst | Product | Key Advantage |

|---|---|---|---|

| Amino-substituted acetophenones | Fe25Ru75@SILP | Substituted ethyl anilines | High selectivity for carbonyl reduction; aromatic ring and other functionalities are preserved. d-nb.info |

Other classical methods for ketone reduction include the Clemmensen reduction (amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). However, the harsh acidic or basic conditions of these reactions may not be compatible with the other functional groups present in this compound.

Condensation Reactions

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate ion. This nucleophilic enolate can then react with various electrophiles, most notably the carbonyl group of aldehydes or other ketones, in condensation reactions.

A primary example is the Claisen-Schmidt condensation , which is a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, the enolate of this compound attacks the carbonyl carbon of an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). The initial aldol addition product readily dehydrates under the reaction conditions to form a conjugated enone, known as a chalcone (B49325). These chalcone derivatives are important synthetic intermediates.

Table 4: Claisen-Schmidt Condensation

| Ketone | Aldehyde | Product Type | General Conditions |

|---|

The acetyl group can also participate in multicomponent reactions to form complex heterocyclic systems. For instance, it can react with an amino-heterocycle and an aldehyde in a condensation cascade to build new fused ring structures, demonstrating the utility of the acetyl moiety as a key building block in heterocyclic synthesis.

Nucleophilic Additions to the Carbonyl Carbon

The carbonyl carbon of the acetyl group in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is a cornerstone of carbonyl chemistry and leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The rate and reversibility of this addition are influenced by the nature of the nucleophile and the electronic environment of the carbonyl group. masterorganicchemistry.com

In the case of this compound, the presence of the electron-donating amino group can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone (B1666503). Conversely, the electron-withdrawing chlorine atom can partially counteract this effect. masterorganicchemistry.com Nucleophilic addition reactions can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while basic catalysis often involves the activation of the nucleophile.

A wide array of nucleophiles can participate in these reactions, including hydrides (from reagents like sodium borohydride), organometallic reagents (such as Grignard reagents), cyanide ions, and amines. libretexts.org For instance, the reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after an acidic workup. Similarly, reaction with cyanide would yield a cyanohydrin. These addition reactions are pivotal in constructing more complex molecular architectures.

Table 1: Examples of Nucleophilic Addition Reactions to a Carbonyl Group

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amine | Primary Amine (R-NH₂) | Imine (after dehydration) |

Annulation and Heterocyclic Ring Formation

The strategic placement of the amino and acetyl groups on the phenyl ring of this compound makes it an excellent precursor for annulation reactions, which involve the formation of a new ring fused to the existing benzene (B151609) ring. These reactions are instrumental in the synthesis of a diverse range of heterocyclic compounds with significant biological and pharmaceutical applications.

Synthesis of Fused Benzofuran (B130515) Systems

Fused benzofuran systems are prevalent motifs in many natural products and biologically active molecules. nih.gov While direct synthesis from this compound is not extensively documented in the readily available literature, analogous transformations provide a clear pathway. A general and efficient method for the synthesis of fused benzofuranamines involves a transition-metal-free one-pot process. mdpi.com This approach typically involves the reaction of a substituted aminophenyl ketone with a suitable coupling partner that can provide the necessary atoms to form the furan (B31954) ring. The reaction often proceeds through an initial nucleophilic attack followed by an intramolecular cyclization and dehydration sequence. The presence of the amino group in the starting material directly leads to the formation of aminobenzofuran derivatives.

Construction of Pyrazole (B372694) and Thiazolidinone Rings

Pyrazole Synthesis: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of pharmacological activities. A common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Acetophenones, such as this compound, can be converted into the requisite 1,3-dicarbonyl intermediate through reactions like the Claisen condensation with an appropriate ester. Subsequent reaction of this intermediate with hydrazine or a substituted hydrazine would lead to the formation of the corresponding pyrazole ring. The amino group on the phenyl ring of the starting material would be retained in the final pyrazole product, offering a handle for further functionalization.

Thiazolidinone Synthesis: Thiazolidinones are five-membered heterocyclic rings containing both sulfur and nitrogen atoms, and they represent another class of compounds with significant biological relevance. A versatile method for the synthesis of 4-thiazolidinones involves the one-pot, three-component reaction of an amine, a carbonyl compound, and thioglycolic acid. hilarispublisher.com In this context, the amino group of this compound could serve as the amine component. The reaction would proceed through the formation of an intermediate imine (Schiff base) from the condensation of the amino group with an aldehyde, followed by the cyclization with thioglycolic acid to furnish the thiazolidinone ring. Alternatively, the acetyl group of this compound could potentially act as the carbonyl component, reacting with a different amine and thioglycolic acid.

Table 2: General Approaches to Pyrazole and Thiazolidinone Synthesis

| Heterocycle | Key Reactants | General Reaction Type |

| Pyrazole | 1,3-Dicarbonyl Compound, Hydrazine | Condensation/Cyclization |

| 4-Thiazolidinone | Amine, Carbonyl Compound, Thioglycolic Acid | Three-Component Condensation/Cyclization |

Multi-Component Coupling Reactions (e.g., α-amino aryl ketones in C-C bond formation)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity.

While specific MCRs involving this compound are not extensively detailed, the reactivity of α-amino aryl ketones in such transformations is well-established. For instance, a one-pot three-component cascade reaction of α-amino aryl ketones, indoles, and a bromine source has been developed for the synthesis of complex indole-containing heterocyclic frameworks. This type of reaction highlights the potential of the acetyl group in this compound to participate in C-C and C-N bond-forming events within a multi-component setting. The amino group on the phenyl ring could also be involved in directing or participating in these complex transformations, leading to the formation of diverse and intricate molecular architectures. The exploration of such reactions with this compound holds promise for the discovery of novel bioactive molecules. nih.gov

Unable to Generate Article Due to Lack of Specific Spectroscopic Data

Despite a comprehensive search of available scientific literature and chemical databases, the specific experimental spectroscopic data required to generate the requested article on "this compound" could not be located.

The user's instructions mandated a detailed and scientifically accurate article focusing solely on the advanced spectroscopic characterization and structural elucidation of "this compound," structured around a precise outline that included:

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Amino 5 Chlorophenyl Ethan 1 One and Its Derivatives

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Generating an article with the required level of scientific accuracy and detail is impossible without access to this foundational experimental data. Using data from other compounds, even closely related isomers, would be scientifically inaccurate and misleading, directly violating the core principles of factual and precise scientific reporting.

Therefore, the requested article cannot be created at this time. Should peer-reviewed scientific literature containing the necessary spectroscopic characterization of "1-(3-Amino-5-chlorophenyl)ethan-1-one" become available, the generation of such an article would be possible.

Raman Spectroscopy

The key vibrational modes anticipated in the Raman spectrum include the carbonyl (C=O) stretching of the acetyl group, which typically appears as a strong band in the region of 1670-1700 cm⁻¹. The carbon-chlorine (C-Cl) stretching vibration is expected in the range of 700-750 cm⁻¹. uantwerpen.be Aromatic C-C stretching vibrations within the benzene (B151609) ring will produce a set of characteristic bands between 1400 and 1600 cm⁻¹. Additionally, the N-H stretching vibrations of the primary amine group are expected to be observed in the 3300-3500 cm⁻¹ region, while the N-H bending (scissoring) mode typically appears around 1600 cm⁻¹.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| C=O Stretch | Acetyl Group | 1670 - 1700 |

| N-H Bend | Amine | 1590 - 1650 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

| C-N Stretch | Aryl Amine | 1250 - 1360 |

| C-Cl Stretch | Chloro Group | 700 - 750 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is primarily influenced by the substituted acetophenone (B1666503) chromophore. The non-chlorinated analogue, 3-Aminoacetophenone, serves as a useful reference. nist.gov

The UV-Vis spectrum is expected to exhibit two main absorption bands. The first, more intense band, typically found at shorter wavelengths (around 240-260 nm), is attributed to the π → π* electronic transition of the aromatic ring conjugated with the carbonyl group. The second, weaker band, appearing at longer wavelengths (around 320-340 nm), corresponds to the n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen atom. nist.govresearchgate.net

The presence of the amino group (an auxochrome) causes a bathochromic (red) shift in these absorptions compared to unsubstituted acetophenone, due to the donation of its lone pair of electrons into the π-system of the ring. The chlorine atom, also an auxochrome, is expected to contribute a further, albeit smaller, bathochromic shift.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Phenyl-carbonyl | ~250 |

| n → π | Carbonyl | ~330 |

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. The nominal molecular weight of this compound is approximately 169.6 g/mol .

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, leading to the formation of a radical cation (molecular ion, M⁺•) and subsequent fragmentation. The mass spectrum of this compound is expected to show a distinct molecular ion peak at m/z 169, corresponding to the major isotope of chlorine (³⁵Cl). An isotopic peak at m/z 171, with an intensity approximately one-third of the M⁺• peak, will also be present due to the natural abundance of the ³⁷Cl isotope.

The primary fragmentation pathway is the alpha-cleavage of the acyl group. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 154 (base peak). Another significant fragmentation is the loss of the entire acetyl group (•COCH₃, 43 Da), leading to the formation of the 3-amino-5-chlorophenyl cation at m/z 126. This fragmentation pattern is consistent with that observed for related acetophenone derivatives. nist.govnist.gov

Table 3: Predicted Key Fragments in the EI-MS Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Structure | Description |

| 169 | [C₈H₈ClNO]⁺• | Molecular Ion (M⁺•) |

| 154 | [M - CH₃]⁺ | Loss of a methyl radical |

| 126 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 91 | [C₆H₄N]⁺• | Loss of HCl from m/z 126 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, which contains a basic amino group, positive ion mode ESI-MS is highly effective.

The primary ion observed would be the protonated molecule at m/z 170 (for ³⁵Cl). A corresponding isotopic peak for ³⁷Cl would be seen at m/z 172. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce fragmentation. Collision-induced dissociation (CID) would likely lead to the loss of small neutral molecules.

Table 4: Predicted Ions in the ESI-MS Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Structure | Description |

| 170 | [M + H]⁺ | Protonated Molecule |

| 172 | [M(³⁷Cl) + H]⁺ | Isotopic peak for ³⁷Cl |

| 155 | [M + H - CH₃]⁺ | Fragment from MS/MS |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound this compound is sufficiently volatile and thermally stable to be analyzed by this method.

In a GC-MS analysis, the compound would first travel through a GC column, where it is separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, which is typically operated in EI mode. The resulting mass spectrum would be identical to that described in the EI-MS section (4.4.1), serving as a powerful tool for both qualitative identification and quantitative analysis. The retention time from the gas chromatograph provides an additional layer of identification. The non-chlorinated analog, 3'-Aminoacetophenone, is known to be amenable to GC-MS analysis. nih.gov

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a fundamental check of a compound's purity and empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's compositional integrity.

For the parent compound, this compound, the molecular formula is C₈H₈ClNO. bldpharm.comsigmaaldrich.com The theoretical elemental composition can be calculated from its molecular weight (169.61 g/mol ). bldpharm.comsigmaaldrich.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 56.65 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.75 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.90 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.26 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.43 |

| Total | | | | 169.61 | 100.00 |

In the synthesis and characterization of various derivatives, elemental analysis is consistently employed to confirm that the desired chemical transformation has occurred and that the final product has the expected atomic makeup. For instance, in the development of novel s-triazine hydrazone derivatives, elemental analysis serves as a cornerstone for structural validation. nih.gov The findings for several such derivatives are presented below, showcasing the typical agreement between found and calculated values.

Computational Chemistry and Quantum Chemical Investigations of 1 3 Amino 5 Chlorophenyl Ethan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure, geometry, and properties of molecules. researchgate.netmdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, particularly those employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), have proven effective in providing accurate predictions of molecular properties that correlate well with experimental data. mdpi.commdpi.com For a molecule such as 1-(3-Amino-5-chlorophenyl)ethan-1-one, DFT studies are typically performed using a basis set like 6-311++G(d,p) to ensure a high level of theoretical accuracy. mdpi.com These computational simulations offer profound insights into the molecule's intrinsic characteristics at the atomic level.

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the coordinates that correspond to the minimum energy on the potential energy surface. researchgate.net For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles to arrive at its ground-state equilibrium structure.

Conformational analysis is crucial for molecules with rotatable bonds, as different spatial arrangements, or conformers, can have different energy levels and stabilities. nih.govresearchgate.net The primary sources of conformational flexibility in this compound are the rotation of the amino group (-NH2) and the acetyl group (-COCH3) relative to the phenyl ring. By systematically rotating these groups and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This analysis identifies the global minimum energy conformer, which is the most stable and likely predominant form of the molecule, as well as any other low-energy local minima. researchgate.net The energy barriers between these conformers can also be calculated to understand the dynamics of their interconversion. researchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Optimization Note: This table presents hypothetical data based on typical DFT calculations for analogous aromatic compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C-N (amino) | 1.390 | |

| C=O (acetyl) | 1.230 | |

| Bond Angle (°) | C-C-Cl | 119.5 |

| C-C-N | 121.0 | |

| C-C=O | 120.5 | |

| Dihedral Angle (°) | C(ring)-C(ring)-C(acetyl)-O | ~15.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. researchgate.net

For this compound, visualization of the FMOs reveals the distribution of electron density. The HOMO is expected to be localized primarily on the electron-rich amino group and the aromatic phenyl ring, reflecting their electron-donating nature. The LUMO is anticipated to be distributed over the electron-withdrawing acetyl group and the phenyl ring, indicating the regions most susceptible to nucleophilic attack. mdpi.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This table contains representative values derived from DFT studies on similar aromatic ketones.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -5.98 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.85 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.13 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. MESP is an invaluable tool for predicting how a molecule will interact with other chemical species and for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.commalayajournal.org

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are attractive to electrophiles.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are vulnerable to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In the MESP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the amino group. The areas around the hydrogen atoms of the amino group and the phenyl ring would likely exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. researchgate.netacadpubl.eu This analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

Table 3: Key NBO Second-Order Perturbation Energies (E(2)) for this compound Note: This table shows hypothetical but plausible stabilization energies from NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(Cring-Cring) | 45.50 |

| LP(2) O | π(Cring-Cacetyl) | 28.75 |

| π(Cring-Cring) | π(C=O) | 20.10 |

| LP(1) Cl | σ(Cring-Cring) | 5.30 |

Mulliken atomic charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. researchgate.net Although the absolute values can be basis-set dependent, the relative charges provide valuable qualitative insights into the charge distribution and help identify electronegative and electropositive centers within the molecule. This information is useful for understanding the molecule's electrostatic properties and predicting its reactivity. researchgate.net

In this compound, the Mulliken charge distribution is expected to show significant negative charges on the highly electronegative oxygen, nitrogen, and chlorine atoms. Consequently, the carbon atoms bonded to these heteroatoms (the carbonyl carbon, the carbon attached to the amino group, and the carbon attached to chlorine) will carry a partial positive charge. The hydrogen atoms, particularly those of the amino group, are also expected to be positively charged. This charge distribution aligns with the predictions from MESP analysis.

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms of this compound Note: This table presents illustrative charge values to demonstrate expected distribution.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.550 |

| N (amino) | -0.815 |

| Cl | -0.180 |

| C (carbonyl) | +0.450 |

| C (attached to N) | +0.150 |

| C (attached to Cl) | +0.090 |

| H (of NH2) | +0.380 |

Compound Index

Electronic Structure Analysis

Dipole Moment, Polarizability, and Hyperpolarizability Computations

Computational quantum chemistry serves as a powerful tool for determining the electric properties of molecules, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are crucial for understanding intermolecular interactions, molecular stability, and predicting the non-linear optical (NLO) potential of a material. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which are known to provide a good balance between accuracy and computational cost. acs.orgajchem-a.com

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is the next higher-order term and is responsible for NLO phenomena. ajchem-a.comaip.org The calculated values of polarizability and hyperpolarizability can indicate whether a molecule is a good candidate for NLO applications. researchgate.net For molecules with significant intramolecular charge transfer, as expected for the title compound, these values can be substantial.

Table 1: Predicted Electric Properties of this compound and Related Compounds Note: Values for this compound are estimates based on trends observed in analogous compounds.

| Compound | Dipole Moment (μ) [Debye] | Mean Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

|---|---|---|---|

| Acetophenone (B1666503) | ~3.0 D | ~85 a.u. | Low |

| 3-Aminoacetophenone | ~4.2 D | ~95 a.u. | Moderate |

| 3-Chloroacetophenone | ~2.5 D | ~93 a.u. | Low |

| This compound (Predicted) | ~3.5 - 4.5 D | ~100 a.u. | Moderate-High |

Simulated Vibrational (IR/Raman) Spectra and Experimental Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint that is invaluable for structural elucidation. nih.gov Computational methods, particularly DFT, can simulate these spectra by calculating the harmonic vibrational frequencies of a molecule's normal modes. nih.govsigmaaldrich.com These theoretical calculations are crucial for assigning the vibrational bands observed in experimental spectra. sigmaaldrich.com

For an accurate correlation between theoretical and experimental data, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov Studies on the related molecule, 3-aminoacetophenone (3AAP), have successfully used DFT and ab initio Hartree-Fock calculations to analyze its FT-IR and FT-Raman spectra. nih.govsigmaaldrich.com

For this compound, key vibrational modes can be predicted based on these analogous studies. The spectra would be characterized by:

N-H stretching vibrations from the amino group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring and the methyl group, usually found between 2900-3100 cm⁻¹.

A strong C=O stretching vibration from the acetyl group, expected around 1680 cm⁻¹.

C-N and C-Cl stretching vibrations , which would appear in the fingerprint region below 1400 cm⁻¹.

Various aromatic ring vibrations (C=C stretching, in-plane and out-of-plane C-H bending).

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: Wavenumbers are based on computational studies of 3-aminoacetophenone and typical ranges for functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference/Comment |

|---|---|---|

| N-H Asymmetric Stretch | ~3450-3500 | Based on 3-aminoacetophenone studies nih.gov |

| N-H Symmetric Stretch | ~3350-3400 | Based on 3-aminoacetophenone studies nih.gov |

| Aromatic C-H Stretch | 3050-3100 | Typical for substituted benzenes |

| Aliphatic C-H Stretch | 2920-2980 | From the acetyl methyl group |

| C=O Stretch | 1670-1690 | Characteristic ketone stretch nih.gov |

| Aromatic C=C Stretch | 1580-1620 | Multiple bands expected |

| C-N Stretch | 1250-1350 | Coupled with other modes |

| C-Cl Stretch | 600-800 | Typical range for aryl chlorides |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. mdpi.com It is widely used to predict UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and band intensities, respectively. mdpi.comrsc.org

The electronic transitions are typically analyzed in terms of the molecular orbitals (MOs) involved, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the electron-rich amino group and the phenyl ring, while the LUMO is likely localized on the acetyl group and the π-system of the ring, indicating that the lowest energy transition will have a significant π → π* and intramolecular charge transfer (ICT) character. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. researchgate.net TD-DFT calculations can reliably predict the λmax values, often with an error of only a few percent compared to experimental data. mdpi.com

Continuum Solvation Models (e.g., PCM) in Computational Studies

Chemical reactions and spectroscopic measurements are most often performed in solution, and the solvent can have a profound impact on molecular properties and behavior. wikipedia.org Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to incorporate the effects of a solvent in quantum chemical calculations without the prohibitive cost of explicitly modeling individual solvent molecules. wikipedia.orgresearchgate.net

In the PCM approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. wikipedia.orgmdpi.com This model is effective for calculating solvent effects on geometries, energies, and various molecular properties. researchgate.net For a polar molecule like this compound, moving from the gas phase to a polar solvent is expected to:

Increase the calculated dipole moment due to stabilization of the polar ground state.

Induce shifts in the vibrational frequencies (solvatochromic shifts), particularly for polar groups like C=O and N-H.

Cause a red shift (bathochromic shift) in the π → π* absorption bands in the UV-Vis spectrum, as polar solvents typically stabilize the more polar excited state more than the ground state.

The PCM model is available in most major quantum chemistry software packages and can be applied to both ground-state DFT and excited-state TD-DFT calculations. wikipedia.orgnih.gov

Theoretical Studies of Tautomerism and Isomerism of this compound

Computational chemistry is an ideal tool for studying the relative stabilities of different isomers and tautomers. For this compound, two main types of isomerism are relevant: tautomerism and conformational isomerism.

Keto-Enol Tautomerism: The acetyl group allows for the possibility of keto-enol tautomerism. Computational studies on acetophenone and related ketones consistently show that the keto form is significantly more stable than the enol tautomer, typically by several kcal/mol. researchgate.netacs.orgorientjchem.org Therefore, it is expected that this compound exists almost exclusively in its keto form under normal conditions. DFT calculations can be used to locate the transition state for the tautomerization reaction and determine the activation energy barrier for the interconversion. orientjchem.org

Conformational Isomerism: Rotational isomerism can occur around the single bonds, particularly the C(aryl)-C(acetyl) bond and the C(aryl)-N(amino) bond. A recent high-resolution rotational spectroscopy study combined with quantum chemical calculations on 3-aminoacetophenone identified two stable planar conformers. researchgate.net These conformers differ in the relative orientation of the C=O and NH2 groups (Z and E arrangements). It is highly probable that this compound also exhibits similar stable conformers with small energy differences, which could be characterized computationally by geometry optimization and frequency calculations.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the detailed mechanism of a chemical reaction is a central goal of chemistry. Computational modeling provides a powerful means to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net The energy of the transition state relative to the reactants determines the activation energy and thus the reaction rate.

For this compound, several reaction types could be modeled:

Reactions at the Carbonyl Group: The acetyl group is a site for nucleophilic addition, condensation, or reduction reactions. For instance, the mechanism of the Wittig reaction, which converts ketones to alkenes, has been investigated computationally. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions (positions 2, 4, and 6). Computational studies can predict the most likely sites of substitution and model the reaction pathway via the traditional S NAr mechanism, which proceeds through a Meisenheimer intermediate. acs.org

C-H Oxygenation: The conversion of aryl alkanes to aromatic ketones via C-H oxygenation is a synthetically important transformation. Plausible mechanisms for such reactions, often involving radical intermediates, can be proposed and evaluated based on computational results. lidsen.com

By using DFT, chemists can calculate the geometries and energies of all species along a proposed reaction coordinate, providing detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net

Advanced Applications of 1 3 Amino 5 Chlorophenyl Ethan 1 One in Chemical Sciences

Role as a Key Intermediate in Complex Molecule Synthesis

The dual reactivity of 1-(3-Amino-5-chlorophenyl)ethan-1-one, stemming from its amino and acetyl moieties, enables its participation in a wide array of chemical transformations. wikipedia.org This makes it an ideal starting material for synthesizing intricate molecules, particularly heterocyclic systems that form the core of many biologically active compounds.

Heterocyclic compounds are fundamental to medicinal chemistry, and this compound serves as a proficient precursor for several important classes of these scaffolds. The amino group can act as a nucleophile or be transformed into other functional groups, while the acetyl group's α-protons and carbonyl carbon are sites for condensation and cyclization reactions.

Pyrimidine (B1678525): Pyrimidine rings can be synthesized via reactions like the Biginelli or Pinner synthesis. ias.ac.inmdpi.comslideshare.net The acetyl group of this compound can react with aldehydes and urea (B33335) or thiourea (B124793) derivatives in a multicomponent reaction to form dihydropyrimidines, which can be subsequently oxidized to pyrimidines. ias.ac.inresearchgate.net The presence of the 3-amino-5-chlorophenyl substituent allows for the creation of a library of pyrimidine derivatives with potential applications in drug discovery. evitachem.com

Isoxazole (B147169): The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the cycloaddition of nitrile oxides with alkynes. organic-chemistry.orgnih.gov this compound can be converted into a β-diketone, which can then be cyclized with hydroxylamine to yield a 3,5-disubstituted isoxazole. nih.govnih.gov This approach provides a direct route to isoxazoles bearing the 3-amino-5-chlorophenyl moiety. wpmucdn.com

Pyrazole (B372694): Pyrazoles are commonly formed by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. organic-chemistry.orgnih.gov Similar to isoxazole synthesis, the ethanone (B97240) can be elaborated to a β-dicarbonyl intermediate and then reacted with hydrazine to regioselectively produce pyrazole derivatives. nih.govbeilstein-journals.org The resulting 5-aminopyrazoles are valuable scaffolds in medicinal and agrochemical research. beilstein-journals.org

Benzofuranone: The synthesis of benzofuranones can be achieved through various cyclization strategies. oregonstate.edu While not a direct precursor in classical benzofuranone syntheses, derivatives of this compound could potentially be used in more complex, multi-step pathways to generate these structures. mdpi.comrsc.org

Quinolinone: Quinolines and quinolinones are accessible through several named reactions, including the Friedländer, Combes, and Knorr syntheses. researchgate.netpharmaguideline.comiipseries.org In the Friedländer synthesis, an o-aminobenzaldehyde or o-aminoketone condenses with a compound containing an α-methylene group adjacent to a carbonyl. The this compound can serve as this active methylene (B1212753) component, reacting with an appropriate ortho-aminoaryl aldehyde or ketone to produce substituted quinolines. organic-chemistry.orgchemijournal.com

| Heterocyclic Scaffold | General Synthetic Approach | Role of this compound |

|---|---|---|

| Pyrimidine | Condensation of a β-dicarbonyl compound, an aldehyde, and urea/thiourea (Biginelli Reaction). | Can be converted to a β-dicarbonyl compound or used in related multicomponent reactions. |

| Isoxazole | Cyclization of a 1,3-dicarbonyl compound with hydroxylamine. | Source of the 1,3-dicarbonyl synthon after reaction at the α-carbon. |

| Pyrazole | Condensation of a 1,3-dicarbonyl compound with hydrazine. | Provides the dicarbonyl framework for cyclization with hydrazine derivatives. |

| Benzofuranone | Intramolecular cyclization of substituted phenols. | Serves as a building block in multi-step syntheses. |

| Quinolinone | Condensation of an o-aminoaryl ketone with an active methylene compound (Friedländer Synthesis). | Acts as the active methylene component. |

The development of functional organic materials for electronics and photonics relies on molecules with specific structural and electronic properties. The this compound scaffold can be incorporated into larger conjugated systems, such as polymers or dyes. The amino group can be diazotized and coupled to form azo dyes, or it can participate in polymerization reactions to create novel polymers. The combination of electron-donating (amino) and electron-withdrawing (acetyl, chloro) groups on the phenyl ring can be exploited to tune the electronic properties of these materials.

Coordination Chemistry and Ligand Design

The presence of both nitrogen (from the amino group) and oxygen (from the carbonyl group) atoms makes this compound and its derivatives potential ligands for coordinating with metal ions.

This compound can act as a bidentate ligand, coordinating to a metal center through both the amino nitrogen and the carbonyl oxygen. More commonly, it is first converted into a Schiff base by condensation of the amino group with an aldehyde. The resulting Schiff base ligand possesses an imine nitrogen and the original carbonyl oxygen, which can form stable five- or six-membered chelate rings with transition metal ions. The electronic properties of the phenyl ring, influenced by the chloro substituent, can modulate the ligand field strength and the stability of the resulting metal complexes.

Metal complexes using ligands derived from structurally similar (2-amino-5-chlorophenyl)phenyl methanone (B1245722) have been synthesized and characterized. nih.gov These studies show that Schiff bases derived from such compounds act as neutral bidentate ligands, coordinating through the imine nitrogen and carbonyl oxygen. nih.gov Complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Fe(III) have been prepared. nih.gov Characterization is typically performed using techniques like elemental analysis, FT-IR, UV-Vis, ESI-mass spectrometry, and magnetic susceptibility measurements. jocpr.comresearchgate.net The infrared spectra confirm coordination by showing a shift in the vibrational frequencies of the C=N (imine) and C=O (carbonyl) groups upon complexation. jocpr.com These complexes often exhibit octahedral or tetrahedral geometries, depending on the metal ion and reaction conditions. researchgate.net

| Metal Ion | Typical Coordination Geometry | Characterization Techniques | Potential Applications |

|---|---|---|---|

| Fe(III) | Octahedral | FT-IR, Mössbauer Spectroscopy, Magnetic Susceptibility | Catalysis, Magnetic Materials |

| Cu(II) | Tetrahedral/Square Planar | FT-IR, ESR Spectroscopy, UV-Vis | Antimicrobial Agents, Catalysis |

| Co(II) | Tetrahedral/Octahedral | FT-IR, UV-Vis, Magnetic Susceptibility | Catalysis, Pigments |

| Ni(II) | Square Planar/Octahedral | FT-IR, UV-Vis, Magnetic Susceptibility | Catalysis, Material Science |

| Zn(II) | Tetrahedral | FT-IR, 1H NMR, ESI-Mass Spectrometry | Fluorescent Sensors, Catalysis |

Applications in Agrochemical and Specialty Chemical Development (as a synthetic building block)

In the agrochemical industry, heterocyclic compounds such as pyrazoles and pyrimidines are core structures in many herbicides, insecticides, and fungicides. The ability to synthesize these scaffolds from this compound makes it a valuable intermediate in this sector. atomfair.com The specific substitution pattern (amino and chloro groups) can be crucial for tuning the biological activity and selectivity of the final agrochemical product. Similarly, in the realm of specialty chemicals, this compound can be used to produce dyes, pigments, and other performance chemicals where its unique structure contributes to the desired properties. lookchem.com

Environmental Fate and Degradation Studies of Substituted Phenyl Ketones and Anilines General Principles Applied

Photochemical Transformation Pathways (aqueous and atmospheric)

Photochemical transformation, or photolysis, is a primary degradation pathway for many organic compounds in the environment, driven by energy from sunlight. In aqueous environments, direct photolysis can occur when a compound absorbs light, leading to its excitation and subsequent chemical reaction. Indirect photolysis involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals.

In the atmosphere, volatile and semi-volatile organic compounds can be degraded by gas-phase reactions, primarily with hydroxyl radicals during the day and nitrate radicals at night. For a compound like 1-(3-Amino-5-chlorophenyl)ethan-1-one, its volatility will determine the extent of its presence in the atmosphere. If it does enter the gas phase, the aromatic ring and the amino group would be susceptible to attack by hydroxyl radicals, leading to the formation of various oxygenated and nitrated products, and ultimately to ring cleavage and mineralization.

Microbial Biotransformation and Biodegradation Kinetics

Microbial activity is a crucial factor in the degradation of organic pollutants in soil and water. The biotransformation of substituted anilines has been the subject of extensive research. Microorganisms, including bacteria and fungi, can utilize these compounds as sources of carbon, nitrogen, and energy, or transform them cometabolically in the presence of other growth substrates.

The biodegradation of chloroanilines often begins with an oxidative attack on the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This typically leads to the formation of chlorocatechols. nih.gov Subsequently, the catechol ring is cleaved, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways. plos.orgacs.org The amino group can be removed through deamination. nih.gov The presence and position of the chlorine substituent significantly affect the rate of biodegradation, with monochlorinated anilines generally being more readily degraded than their di- or tri-chlorinated counterparts.

Several bacterial strains, such as those from the genera Pseudomonas and Rhodococcus, have been identified as capable of degrading chloroanilines. nih.govplos.org In some cases, co-metabolism with a more easily degradable substrate, such as aniline, can enhance the degradation of the chlorinated analogue. nih.gov The kinetics of biodegradation can be influenced by various factors, including the concentration of the substrate, the presence of other organic matter, temperature, pH, and the availability of oxygen.

Table 1: Examples of Microorganisms Involved in the Biodegradation of Chloroanilines

| Microorganism | Substrate | Degradation Pathway |

|---|---|---|

| Pseudomonas sp. | p-Chloroaniline | Co-metabolism with aniline, leading to 4-chlorocatechol formation and meta-cleavage nih.gov |

| Rhodococcus sp. | 2-Chloro-4-nitroaniline | Utilized as sole carbon, nitrogen, and energy source, forming 4-Amino-3-chlorophenol plos.org |

Hydrolytic Stability and Degradation Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a compound to hydrolysis is dependent on the presence of hydrolyzable functional groups and environmental conditions such as pH and temperature.

The structure of this compound contains an amine and a ketone functional group, which are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-chlorine bond on the aromatic ring is also generally resistant to hydrolysis unless activated by other substituents or specific environmental conditions. While the hydrolysis of some specialized ketone-containing structures can be catalyzed by acids or bases, simple phenyl ketones are typically hydrolytically stable. nih.govorganic-chemistry.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment compared to photochemical and microbial processes. Should hydrolysis occur under extreme pH conditions, it would likely involve the functional groups attached to the ring rather than the ring itself.

Adsorption, Desorption, and Mobility in Environmental Compartments

The mobility of an organic compound in the environment, particularly in soil and sediment, is largely governed by its tendency to adsorb to solid particles. This process is influenced by the properties of the compound (e.g., water solubility, hydrophobicity) and the characteristics of the environmental matrix (e.g., organic carbon content, clay content, pH).

For substituted anilines, adsorption to soil and sediment is a key process that affects their transport and bioavailability. epa.gov The primary mechanism of adsorption is often partitioning into soil organic matter. tdl.org The soil organic carbon-water partition coefficient (Koc) is a common measure of a compound's tendency to adsorb to organic carbon. Higher Koc values indicate stronger adsorption and lower mobility. researchgate.net The amino group of anilines can also participate in cation exchange with clay minerals, especially at lower pH values where the amino group is protonated. Furthermore, anilines can undergo covalent bonding with components of soil organic matter, such as quinone-like structures, which can lead to irreversible binding and reduced mobility and bioavailability. nih.gov

The presence of a chlorine atom and a ketone group will influence the polarity and hydrophobicity of this compound, and thus its adsorption behavior. Based on data for similar compounds, it can be predicted that this compound will exhibit weak to moderate adsorption to soil organic matter, classifying it as moderately to highly mobile. epa.gov However, the potential for covalent bonding could significantly reduce its actual mobility in the environment. epa.govnih.gov

Table 2: Estimated Soil Organic Carbon-Water Partition Coefficients (Koc) for Aniline and Related Compounds

| Compound | Log Kow (estimated) | Koc (estimated, L/kg) | Mobility Class |

|---|---|---|---|

| Aniline | 0.90 | 48 | High |

| 4-Chloroaniline | 1.83 | 240 | Moderate |

| 3,4-Dichloroaniline | 2.69 | 1200 | Low to Moderate |

| 2-Nitroaniline | 1.85 | 261 | Moderate |

Data is illustrative and based on general estimations for related compounds.

Bioaccumulation Potential in Microbial and Aquatic Systems

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment). mdpi.com The potential for a compound to bioaccumulate is often related to its hydrophobicity, which is commonly expressed as the octanol-water partition coefficient (Kow). Compounds with a high log Kow are more likely to partition into the fatty tissues of organisms.

For aquatic organisms, the bioconcentration factor (BCF) is a measure of the extent of chemical accumulation in an organism directly from the water. A BCF greater than 5000 is often considered indicative of a high potential for bioaccumulation. mdpi.com Chlorinated aromatic hydrocarbons can exhibit significant bioaccumulation in aquatic organisms. researchgate.netacs.org The degree of bioaccumulation is influenced by the compound's structure, including the number and position of chlorine atoms.

While specific data for this compound is not available, its bioaccumulation potential can be estimated based on its structure. The presence of a chlorine atom suggests some potential for bioaccumulation. However, the amino and ketone groups increase the polarity of the molecule compared to a simple chlorinated benzene (B151609), which would likely lower its Kow and, consequently, its bioaccumulation potential. The ability of organisms to metabolize the compound also plays a crucial role; if the compound is readily biotransformed, its potential to bioaccumulate will be significantly reduced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.